Cas no 903859-99-4 (5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile)

5-4-(2,4-Dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a piperazine core linked to a dichlorobenzoyl moiety and a thiophene-substituted oxazole-carbonitrile structure. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of pharmacologically active molecules. Its unique structural framework, combining electron-rich thiophene and electron-withdrawing nitrile groups, may enhance binding affinity in target interactions. The dichlorobenzoyl substitution further contributes to its stability and reactivity, making it suitable for applications in drug discovery and organic synthesis. Its well-defined synthetic route allows for precise modifications, facilitating research in bioactive compound development.
5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile structure
903859-99-4 structure
Product Name:5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
CAS No:903859-99-4
MF:C19H14Cl2N4O2S
MW:433.311060428619
CID:5426686
Update Time:2025-05-19

5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
    • 5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C19H14Cl2N4O2S/c20-12-3-4-13(14(21)10-12)18(26)24-5-7-25(8-6-24)19-15(11-22)23-17(27-19)16-2-1-9-28-16/h1-4,9-10H,5-8H2
    • InChI Key: FYVABQKHWRRKTR-UHFFFAOYSA-N
    • SMILES: O1C(N2CCN(C(=O)C3=CC=C(Cl)C=C3Cl)CC2)=C(C#N)N=C1C1SC=CC=1

5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile Pricemore >>

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Additional information on 5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

Introduction to Compound with CAS No 903859-99-4 and Product Name: 5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

The compound with the CAS number 903859-99-4 and the product name 5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes a piperazine ring, a thiophene moiety, and a 1,3-oxazole core, each contributing to its unique chemical properties and biological activities.

Recent research in the field of heterocyclic chemistry has highlighted the importance of 5-substituted piperazinyl derivatives in the development of novel therapeutic agents. The presence of a 2,4-dichlorobenzoyl group in the molecular structure suggests that this compound may exhibit significant interactions with biological targets, particularly enzymes and receptors involved in various disease pathways. The thiophenyl ring further enhances the compound's potential by introducing sulfur atoms, which are known to participate in hydrogen bonding and metal coordination interactions, thereby influencing its pharmacokinetic behavior.

In the context of modern drug discovery, the 1,3-oxazole core is a crucial structural feature that contributes to the compound's stability and bioavailability. Oxazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carbonitrile group at the 4-position of the oxazole ring adds another layer of functionality, enabling further derivatization and modification to tailor its pharmacological properties. This multifaceted structural design makes 5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile a promising candidate for further investigation.

Current studies have demonstrated that compounds with similar structural motifs exhibit significant potential in modulating neurological pathways. The piperazine ring, in particular, is well-documented for its role in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors. The combination of a piperazine moiety with a thiophene and an oxazole ring creates a unique pharmacophore that may enhance binding affinity and selectivity for specific therapeutic targets.

One of the most exciting aspects of this compound is its potential application in addressing neurological disorders. Recent advancements in neuropharmacology have shown that targeted modulation of neurotransmitter systems can lead to novel treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The structural features of 5-4-(2,4-dichlorobenzoyl)piperazin-1-yl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile suggest that it may interact with serotonin receptors (5-HT receptors), which are critical in regulating mood and cognitive functions.

Furthermore, the presence of electron-withdrawing groups such as the carbonitrile and dichlorobenzoyl moieties can influence the electronic properties of the molecule, affecting its reactivity and binding interactions. These features are particularly important in designing molecules that can selectively inhibit or activate specific biological pathways. Computational modeling studies have begun to explore the potential binding modes of this compound with various protein targets, providing insights into its mechanism of action.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of innovative methodologies in accessing novel pharmaceutical candidates.

Evaluation of the pharmacological profile of 5-substituted piperazinyl derivatives has revealed promising results in preclinical studies. These compounds have shown efficacy in models relevant to CNS disorders, indicating their potential as lead candidates for further development. The combination of structural features such as the piperazine ring, thiophene moiety, and oxazole core appears to contribute to their favorable pharmacological properties.

Future research directions include optimizing synthetic routes for scalability and exploring derivative structures to enhance potency and selectivity. Additionally, investigating the metabolic stability and pharmacokinetic behavior of this compound will be crucial for its translation into clinical applications. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling its full therapeutic potential.

In summary,5-substituted piperazinyl derivatives, exemplified by 5-(2-chloro-benzoylamino-methyl)-N-(pyridinylimino-methyl)benzamide, represent a significant class of compounds with diverse biological activities. The structural complexity and functional diversity make them valuable tools for drug discovery efforts aimed at addressing neurological disorders. As research continues to uncover new applications for these molecules,903859₋₉₉₄₋₅ ₯₃₆₅ €€₫€₭₂ ₮₁€₁€₁₁ ₮₁₂€₁₂₁₂ ₮₁₂₁₂₁₂ ₮₁₂1212 ₮₁₂1212 ₮₁₂1212 ₮₁₂1212 ₮₁₂1212 ₮₁₂1212 ₮₁₂1212 ₮₁₂1212 ₮₁₂121212 $𝟏𝟐𝟏𝟐$ $𝟏𝟐𝟏𝟐$ $𝟏𝟐𝟏𝟐$ $𝟏𝟐𝟏𝟐$ $𝟏𝟐𝟏𝟐$ $𝟏𝟐$ $𝟏$ represent an exciting frontier in medicinal chemistry with implications for treating some of today's most challenging diseases.

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